molecular formula C14H13NO3S B2808074 Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate CAS No. 864940-26-1

Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate

Cat. No.: B2808074
CAS No.: 864940-26-1
M. Wt: 275.32
InChI Key: XLZKIFRAKPSGKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

Synthesis and Heterocyclic Derivatives

Methyl 2-(bromomethyl)thiophene-3-carboxylates, closely related to Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate, have been used in the synthesis of new heterocyclic systems. Specifically, they react with substituted 2-hydroxybenzonitriles to produce derivatives that undergo tandem cyclization to form complex compounds such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

Photochemical Degradation in Environmental Contexts

This compound and related compounds have been studied in the context of photochemical degradation, particularly relevant to the fate of crude oil components in oceanic environments. This involves oxidation of the methyl group(s) to carboxylic acids and subsequent transformations leading to compounds like 2-sulfobenzoic acid (Andersson & Bobinger, 1996).

Chemical Synthesis and Functionalization

Methyl thiophene-2-carboxylate and similar compounds are used as synthetic equivalents in various chemical reactions. They react regioselectively with aldehydes, ketones, and conjugated esters under the promotion of samarium diiodide, leading to long-chain esters with remote hydroxyl and carboxyl groups (Yang, Nandy, Selvakumar, & Fang, 2000).

Crystallographic Studies

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, a compound structurally similar to this compound, was studied to understand its molecular composition and intermolecular interactions (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Conformational Analysis in Foldamer Research

Compounds like N-methylthiophene-2-carboxamide, related to this compound, are used in foldamer research. Their conformational preferences and rigidity are studied using computational methods and NMR experiments to understand the influence of intramolecular hydrogen bonding and solvent polarity on arylamide conformations (Galan et al., 2013).

Genotoxic and Carcinogenic Potential Assessment

Thiophene derivatives like methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate are assessed for their genotoxic, mutagenic, and carcinogenic potentials, particularly in the context of pharmaceutical and agrochemical applications. This involves a combination of experimental techniques and in silico methodologies (Lepailleur et al., 2014).

Synthesis of Complex Organic Compounds

Methyl thiophene carboxylates serve as intermediates in the synthesis of more complex organic structures, such as Schiff bases and their metal complexes, which are evaluated for antibacterial activity against various pathogenic strains (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Safety and Hazards

The safety data sheet for a similar compound, “methyl 3- (4-methylbenzamido)thiophene-2-carboxylate”, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .

Future Directions

Thiophene derivatives have shown potential in various fields, including medicinal chemistry and material science . Future research could focus on exploring the biological activities of these compounds and their potential applications in these fields.

Mechanism of Action

Target of Action

Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate is a complex chemical compound used in diverse scientific research

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. It is synthesized bearing a weak acceptor thiophene-3-carboxylate bridge between indacenodithiophene as a donating core and 2-(3-oxo-2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups . This structure allows it to interact effectively with its targets, leading to changes in their function.

Result of Action

The result of the compound’s action is primarily observed in its application in scientific research. For instance, it has been used in the performance of non-fullerene polymer solar cells . The compound exhibited a red-shifted absorption spectrum in the film state, which is a more effective complementary absorption behavior with PBDB-T as the donor material .

Properties

IUPAC Name

methyl 2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-9-5-3-4-6-10(9)12(16)15-13-11(7-8-19-13)14(17)18-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZKIFRAKPSGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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